molecular formula C9H9O2- B1233830 2,6-Dimethylbenzoate

2,6-Dimethylbenzoate

Cat. No.: B1233830
M. Wt: 149.17 g/mol
InChI Key: HCBHQDKBSKYGCK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethylbenzoate (methyl this compound) is an aromatic ester with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol . Its structure features two methyl groups at the 2- and 6-positions of the benzene ring and a methoxycarbonyl group at the 1-position (Figure 1). This substitution pattern creates significant steric hindrance, which profoundly impacts its reactivity. For example, ethyl this compound is inert to base-catalyzed hydrolysis due to the steric shielding of the ester group by the adjacent methyl substituents .

The compound is used in organic synthesis and pharmaceutical research, particularly as a precursor for bioactive molecules. For instance, functionalized this compound derivatives, such as acyloxymethyl ketones, exhibit potent inhibitory activity against enzymes like cathepsin B .

Properties

Molecular Formula

C9H9O2-

Molecular Weight

149.17 g/mol

IUPAC Name

2,6-dimethylbenzoate

InChI

InChI=1S/C9H10O2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11)/p-1

InChI Key

HCBHQDKBSKYGCK-UHFFFAOYSA-M

SMILES

CC1=C(C(=CC=C1)C)C(=O)[O-]

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substitution Patterns

The reactivity and applications of 2,6-dimethylbenzoate differ markedly from its structural isomers and derivatives. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Benzoate Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-CH₃, 6-CH₃, 1-COOCH₃ C₁₀H₁₂O₂ 164.20 Steric hindrance; enzyme inhibition
3,4-Dimethylbenzoate (3,4-DMB) 3-CH₃, 4-CH₃, 1-COOCH₃ C₁₀H₁₂O₂ 164.20 Microbial degradation; used as a carbon source for bacteria
Methyl 2,6-dihydroxybenzoate 2-OH, 6-OH, 1-COOCH₃ C₈H₈O₄ 168.15 Higher solubility in polar solvents due to hydroxyl groups
Ethyl 4-hydroxy-2,6-dimethylbenzoate 4-OH, 2-CH₃, 6-CH₃, 1-COOC₂H₅ C₁₁H₁₄O₃ 194.23 Intermediate in synthesizing 4-hydroxy-2,6-dimethylbenzoic acid
Methyl 3,5-dichloro-2,6-dimethoxybenzoate 3-Cl, 5-Cl, 2-OCH₃, 6-OCH₃, 1-COOCH₃ C₁₀H₁₀Cl₂O₄ 265.09 Halogenated derivative; enhanced electrophilicity for substitution reactions

Reactivity and Steric Effects

  • Hydrolysis Resistance : The steric bulk of this compound renders it resistant to nucleophilic attack. For example, ethyl this compound is unreactive under basic hydrolysis conditions, unlike less hindered esters like methyl benzoate .
  • Enzyme Inhibition : Modifications to the this compound scaffold, such as the addition of acyloxymethyl ketone warheads, enhance binding to enzymes like cathepsin B. Substituents like carboxymethoxy or methyl groups at the R-position increase inhibitory potency (pIC₅₀ values > 8.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylbenzoate
Reactant of Route 2
2,6-Dimethylbenzoate

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